

# generic versus innovator levodopa benserazide comparison

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## Compound Focus: Benserazide Hydrochloride

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## Pharmaceutical Quality & Clinical Outcomes Comparison

The following tables summarize key findings from identified studies comparing original (Madopar/Prolopa) and generic levodopa/benserazide products.

**Table 1: Pharmaceutical Quality Deviations in Generic Products (Laboratory Analysis) [1]**

- **Reference Product:** Madopar/Prolopa 125 (Roche). \* **Generic Products:** Seven generic products (4 tablets, 3 capsules) marketed in Germany.
- **Testing Method:** Standard physical and chemical laboratory tests developed and routinely practiced at Roche facilities, compared against Roche's shelf-life specifications.

Quality Parameter	Specification Range (Reference Product)	Generic Product Deviations
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| **Content of Active Ingredients** | Levodopa: 95.0-105.0 mg (100 mg  $\pm$  5%) Benserazide HCl: 27.1-29.9 mg (28.5 mg  $\pm$  5%) | Two tablet formulations outside specifications: • Levodopa: -7.6% • Benserazide: +8.4% [1] | | **Degradation Products** | Specific limits for impurities (e.g., max 0.49% for capsules) | One capsule formulation showed impurities in marked excess (+26.5%) [1] | | **Mass / Fill Mass** | Tablet: 267–283 mg Capsule fill: 142.5-157.5 mg | Five of seven generic products exceeded upper mass limits; capsule fill mass

was off by almost 200% in all three capsule formulations [1] | | **Disintegration Time** | Tablets: ≤15 min  
Capsules: ≤30 min | All seven generic products were within specification [1] | | **Dissolution (at 30 min)** |  
Tablets: ≥75% Capsules: ≥80% | All seven generic products were within specification, though some  
individual values were below (e.g., 16%, 25% for one capsule) [1] |

**Table 2: Clinical Efficacy and Motor Complications (Patient Cohort Study) [2]**

- **Study Design:** Multicenter cohort study in Thailand (327 patients).
- **Comparison:** Original Madopar vs. generic levodopa (Vopar or Levomet).

Parameter	Original Levodopa Group	Generic Levodopa Group	P-value
Patient Response ("Good")	~80%	~80%	>0.999 (Not Significant) [2]
Levodopa Equivalent Dose (LED)	199.97 ± 127.08 mg	305.58 ± 138.27 mg	<0.001 [2]
Prevalence of Motor Complications	Significantly greater	Lower	<0.05 [2]
Time to Motor Fluctuations	48.12 ± 33.20 months	62.10 ± 39.55 months	0.07 (Not Significant) [2]
Time to Dyskinesia	62.46 ± 37.72 months	83.52 ± 52.74 months	0.13 (Not Significant) [2]

## Detailed Experimental Protocols

For reproducibility, here are the methodologies used in the cited studies.

### 1. Protocol: Pharmaceutical Quality Tests [1]

- **Tested Parameters:** Colour, mass/fill mass, disintegration time, dissolution, content of active substances, and related impurities.
- **Disintegration Test:** Conducted according to Ph. Eur. / USP. Tablets used apparatus A without discs in water at 37°C; capsules used apparatus A with discs in 0.1 M HCl at 37°C.

- **Dissolution Test:** Used the Ph. Eur. rotating basket apparatus with 0.1 N HCl at 37°C as the dissolution medium. Samples were measured by UV-HPLC at 220 nm.
- **Content & Impurities Analysis:** The content of active substances and degradation products was determined using High-Performance Liquid Chromatography (HPLC).

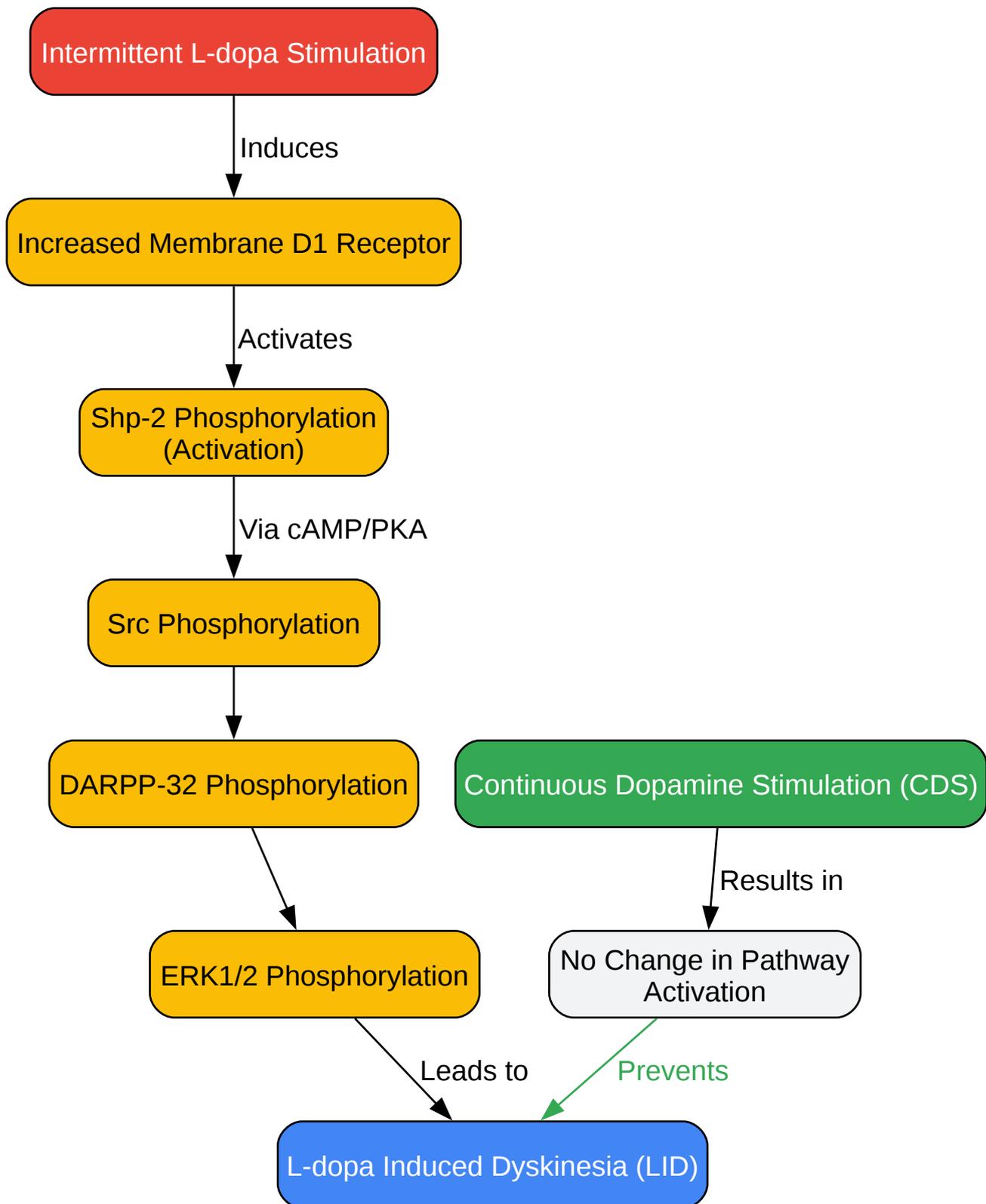
## 2. Protocol: Clinical Efficacy and Motor Complications Study [2]

- **Study Design & Subjects:** A multicenter consecutive case cohort study of 327 patients with Parkinson's disease, categorized into original or generic levodopa groups.
- **Outcome Measures:**
  - **Efficacy:** Subjective improvement rated by clinicians as "good" or "poor" response.
  - **Motor Complications:** Assessed for motor fluctuations (unpredictable benefits from a dose) and dyskinesia (levodopa-induced involuntary movements).
  - **Dosage Calculation:** Total Levodopa Equivalent Dose (LED) was calculated for each patient to standardize comparisons across different medications and adjunct therapies [2].

## Signaling Pathway in Levodopa-Induced Dyskinesia

Research indicates that the **method of drug delivery** (intermittent vs. continuous) significantly impacts molecular pathways involved in Levodopa-Induced Dyskinesia (LID), which is relevant for formulation development.

The diagram below illustrates the key signaling pathway and the differential effects of intermittent versus continuous dopamine stimulation.



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This pathway is supported by animal studies where Continuous Dopamine Stimulation (CDS), achieved via levodopa/benserazide-loaded microspheres, prevented the over-expression of the D1R/Shp-2/ERK1/2 pathway and reduced LID, unlike standard intermittent administration [3] [4] [5].

## Interpretation and Key Considerations for Researchers

- **Quality Control is Critical:** The pharmaceutical quality study concludes that deviations in active ingredients and impurities in some generic products could have clinical consequences, especially when switching patients from original to generic therapy [1]. This underscores the importance of rigorous Chemistry, Manufacturing, and Controls (CMC) in generic drug development.
- **Clinical Outcomes are Multifactorial:** The clinical study showed similar efficacy but different motor complication profiles. However, the significantly higher doses used in the generic group complicate direct comparison [2]. This highlights that therapeutic equivalence involves a complex interplay of pharmaceutical quality, bioavailability, and clinical dosing strategies.
- **Drug Delivery Influences Mechanisms:** The signaling pathway research suggests that innovative delivery systems designed for continuous stimulation could lead to next-generation formulations with a better side-effect profile by preventing aberrant molecular signaling [3] [5].

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